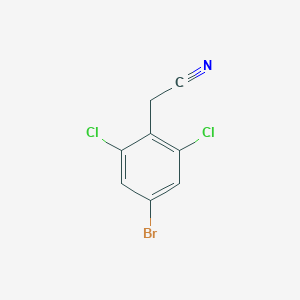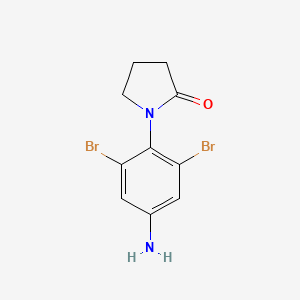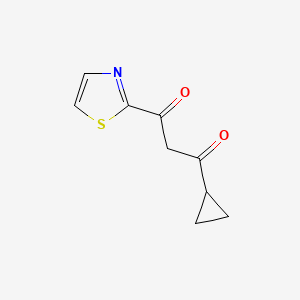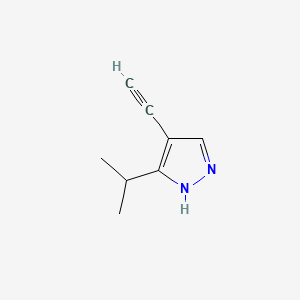
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrCl2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile typically involves the reaction of 4-bromo-2,6-dichlorobenzyl chloride with sodium cyanide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Bromo-2,6-dichlorobenzyl chloride} + \text{NaCN} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be substituted by nucleophiles.
Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted phenylacetonitriles.
Oxidation: 2-(4-Bromo-2,6-dichlorophenyl)acetic acid.
Reduction: 2-(4-Bromo-2,6-dichlorophenyl)ethylamine.
Scientific Research Applications
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)acetonitrile
- 2-(4-Chlorophenyl)acetonitrile
- 2-(4-Fluorophenyl)acetonitrile
Uniqueness
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H4BrCl2N |
|---|---|
Molecular Weight |
264.93 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrCl2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI Key |
HVUHKUNGQXCSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)






amine](/img/structure/B13473061.png)
![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)



![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)

